
5-Bromo-8-methylquinoline
Übersicht
Beschreibung
5-Bromo-8-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 5-position and a methyl group at the 8-position distinguishes this compound from other quinolines.
Synthesis Analysis
The synthesis of 5-Bromo-8-methylquinoline and its derivatives has been explored in several studies. For instance, the preparation of 5-bromo-8-methylquinoline derivatives can be achieved through the bromination of 8-methylquinoline using bromine in the presence of silver sulfate . Additionally, the synthesis of related compounds, such as 7-bromo-5,8-dimethylisoquinoline, involves selective bromination of 5,8-dimethylisoquinoline, which can be obtained from p-xylene . The Skraup reaction, a well-known method for synthesizing quinolines, is also employed in the synthesis of 8-methylquinoline-5-carboxylic acid, which can be further brominated .
Molecular Structure Analysis
The molecular structure of 5-Bromo-8-methylquinoline is characterized by the presence of a bromine atom and a methyl group attached to the quinoline core. The structure of related compounds, such as the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), has been elucidated using various spectroscopic techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD .
Chemical Reactions Analysis
The reactivity of 5-Bromo-8-methylquinoline and its derivatives towards various chemical reactions has been documented. For example, the palladium-catalyzed microwave-assisted amination of 5- and 8-bromoquinolines has been shown to yield aminoquinolines rapidly and with good yields . The study of nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines reveals interesting regiochemistry, leading to the formation of 7-alkylamino-2-methylquinoline-5,8-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-8-methylquinoline and its derivatives are influenced by the substituents on the quinoline ring. The introduction of a bromine atom increases the molecular weight and alters the electron distribution within the molecule, which can affect its reactivity and physical properties such as solubility. The Schiff base ligand BHMQMHI and its metal complexes have been characterized by their solubility, magnetic susceptibility, and thermal stability . The photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) demonstrates increased solubility and low fluorescence, making it useful in biological applications .
Wissenschaftliche Forschungsanwendungen
In the field of medicinal chemistry, quinoline derivatives, which “5-Bromo-8-methylquinoline” is a part of, have been studied for their potential biological and pharmaceutical activities . They have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
In synthetic organic chemistry, quinoline and its derivatives are essential heterocyclic compounds due to their versatile applications . They are vital scaffolds for leads in drug discovery . Various synthesis protocols have been reported in the literature for the construction of this scaffold .
In industrial chemistry, quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
-
Chemical Synthesis
-
Pharmaceutical Research
- Quinoline derivatives, including “5-Bromo-8-methylquinoline”, have been studied for their potential biological and pharmaceutical activities . They have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
-
Material Science
-
Spectral Analysis
-
Safety Research
-
Chemical Synthesis
-
Pharmaceutical Research
- Quinoline derivatives, including “5-Bromo-8-methylquinoline”, have been studied for their potential biological and pharmaceutical activities . They have been found to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
-
Material Science
-
Spectral Analysis
-
Safety Research
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
Eigenschaften
IUPAC Name |
5-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFWJGDIKRUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405812 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methylquinoline | |
CAS RN |
74316-55-5 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

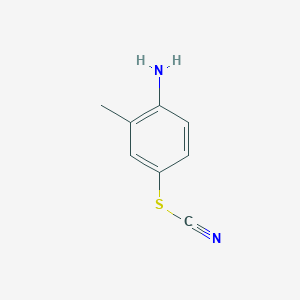
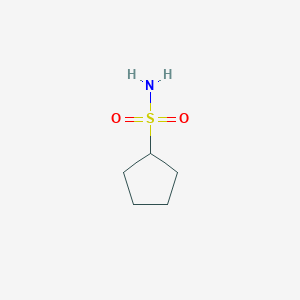
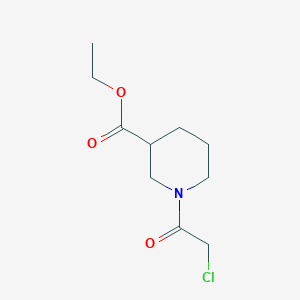
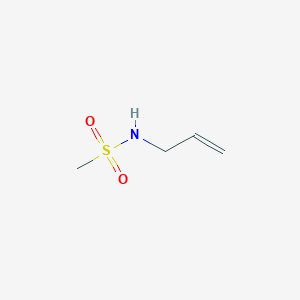
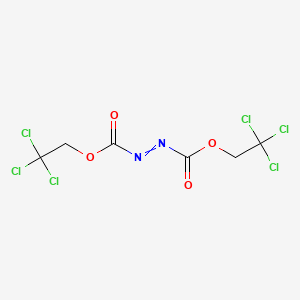
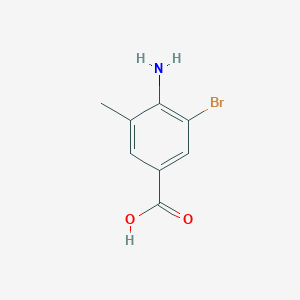
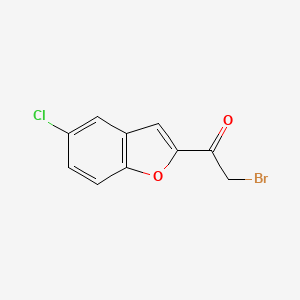
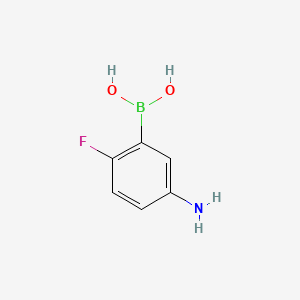
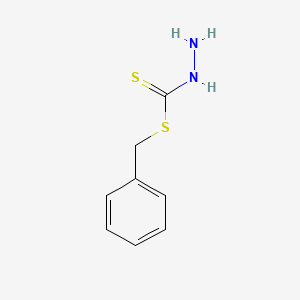
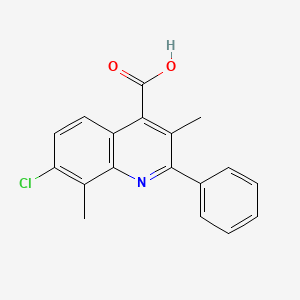


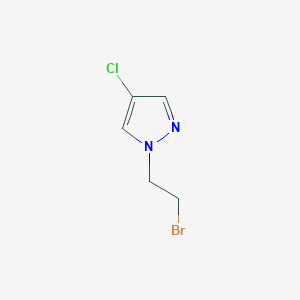
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)